![molecular formula C21H20O6 B14869705 (2S)-2-(4-hydroxy-3-methoxyphenyl)-6-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydropyran-4-one](/img/structure/B14869705.png)
(2S)-2-(4-hydroxy-3-methoxyphenyl)-6-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydropyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclocurcumin is a bioactive compound isolated from the rhizome of turmeric (Curcuma longa L.). It is a minor curcuminoid with the IUPAC name 2-(4-hydroxy-3-methoxyphenyl)-6-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,4-dihydro-2H-pyran-4-one . Cyclocurcumin has garnered interest due to its unique chemical structure and potential therapeutic properties, including antioxidant, enzyme inhibitory, and antiviral activities .
準備方法
Cyclocurcumin can be synthesized from curcumin through a cyclization reaction. The synthesis involves the use of trifluoroacetic acid and dry benzene as solvents. The reaction is carried out at room temperature for 65 hours in the dark to prevent photoisomerization of the product
化学反応の分析
Cyclocurcumin undergoes various chemical reactions, including:
Substitution: Cyclocurcumin can undergo nucleophilic addition reactions, similar to other curcuminoids.
Common reagents and conditions used in these reactions include oxidizing agents for scavenging studies and nucleophiles for addition reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
作用機序
Cyclocurcumin exerts its effects through various mechanisms:
Antioxidant Activity: Cyclocurcumin scavenges free radicals, such as hydroxyl and superoxide radicals, through hydrogen-atom transfer mechanisms.
Enzyme Inhibition: Cyclocurcumin inhibits specific enzymes, potentially through molecular docking interactions.
Melanogenesis Stimulation: Cyclocurcumin enhances melanin synthesis and export by upregulating microphthalmia transcription factor (MITF) protein.
類似化合物との比較
Cyclocurcumin is structurally similar to other curcuminoids, such as curcumin and demethoxycurcumin. it differs in its reactivity and specific biological activities:
Demethoxycurcumin: This compound lacks one methoxy group compared to curcumin and has different biological activities.
特性
分子式 |
C21H20O6 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
(2S)-2-(4-hydroxy-3-methoxyphenyl)-6-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C21H20O6/c1-25-20-9-13(4-7-17(20)23)3-6-16-11-15(22)12-19(27-16)14-5-8-18(24)21(10-14)26-2/h3-11,19,23-24H,12H2,1-2H3/b6-3+/t19-/m0/s1 |
InChIキー |
IZLBLUIBVMGMIY-NAASZUNDSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=C/C2=CC(=O)C[C@H](O2)C3=CC(=C(C=C3)O)OC)O |
正規SMILES |
COC1=C(C=CC(=C1)C=CC2=CC(=O)CC(O2)C3=CC(=C(C=C3)O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


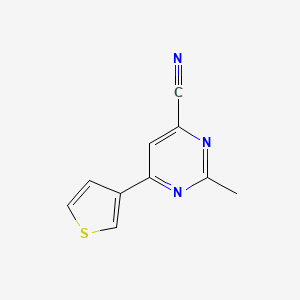
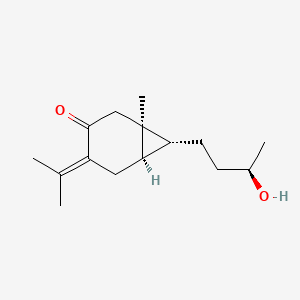
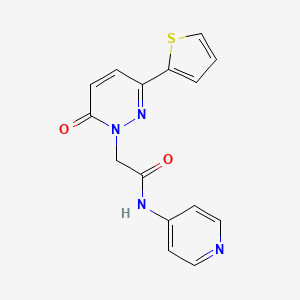
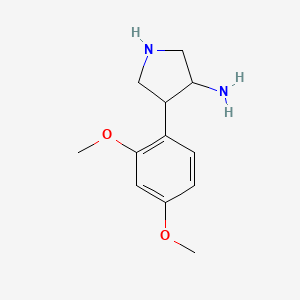
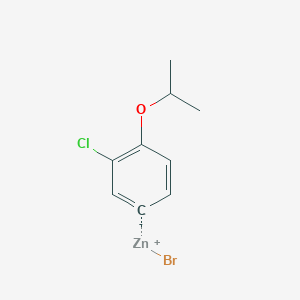
![1-methyl-4-(pyrrolidin-3-yloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14869649.png)
![2-[(5-Chloro-2-nitrophenyl)thio]ethanol](/img/structure/B14869651.png)
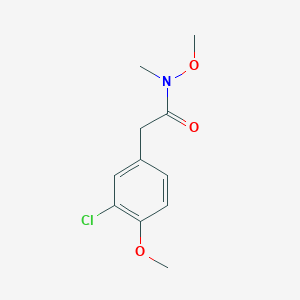
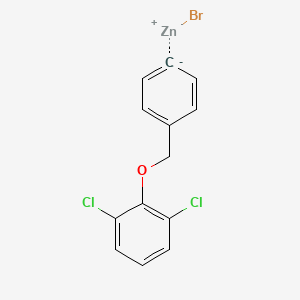
![N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B14869674.png)
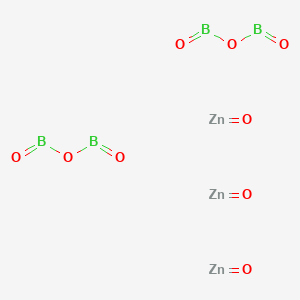
![3-butyl-2-(furan-2-yl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14869698.png)
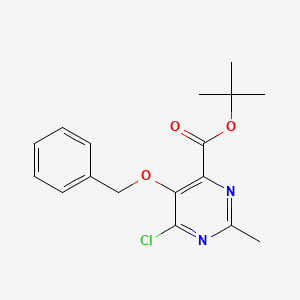
![4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-5-one](/img/structure/B14869711.png)
